Structural Elucidation and Analytical Characterization of 1-(Pyridin-3-ylmethyl)piperidin-4-amine
Structural Elucidation and Analytical Characterization of 1-(Pyridin-3-ylmethyl)piperidin-4-amine
[1]
Executive Summary & Significance
The compound 1-(Pyridin-3-ylmethyl)piperidin-4-amine (CAS: 120978-12-7) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and Spleen Tyrosine Kinase (SYK) inhibitors. Its structure combines a polar, hydrogen-bond-donating primary amine with a lipophilic, basic pyridine tail, linked by a flexible piperidine core.[1]
This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule. Unlike standard certificates of analysis, this document details the causality behind the spectral features, ensuring researchers can distinguish the target molecule from common synthetic impurities such as the bis-alkylated dimer or the unreacted aldehyde.
Synthetic Context & Impurity Profile
To accurately elucidate the structure, one must understand its origin. The standard synthesis involves the reductive amination of 3-pyridinecarboxaldehyde with 4-aminopiperidine (or its N-Boc protected variant), typically using Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1]
Critical Impurities to Rule Out:
-
Bis-alkylation: Reaction of the aldehyde at both the piperidine nitrogen and the primary amine.
-
Imine Intermediate: Incomplete reduction.
-
Regioisomers: 2- or 4-substituted pyridine derivatives (if the starting material was impure).[1]
Workflow: From Synthesis to Elucidation
Figure 1: Analytical workflow ensuring isolation of the correct regioisomer and purity verification.
Analytical Strategy: The Triad
Phase 1: Mass Spectrometry (MS) - The Formula Check[1]
Theoretical Data:
Fragmentation Logic (ESI+): The fragmentation pattern is dominated by the stability of the picolyl cation. Upon Collision Induced Dissociation (CID), the molecule cleaves at the weak benzylic-type C-N bond.
-
m/z 192: Parent Ion.
-
m/z 175: Loss of
(Characteristic of primary amines). -
m/z 92: Pyridin-3-ylmethyl cation (The "Picolyl" fragment).[1] This is the base peak in high-energy collisions.[1]
Figure 2: Primary fragmentation pathways in ESI-MS.[1]
Phase 2: Nuclear Magnetic Resonance (NMR) - The Connectivity Map[1]
This is the definitive step. The spectrum is divided into three distinct zones: the aromatic pyridine, the benzylic linker, and the aliphatic piperidine.
Solvent Selection:
-
: Good for resolution, but the amine protons (
) may be broad or invisible due to exchange. -
: Recommended. The polarity stabilizes the amine, often allowing observation of the
signal as a broad singlet around 1.5-2.0 ppm (or distinct peaks if protonated).
H NMR Assignment (400 MHz,
)
| Position | Shift ( | Mult. | Integration | Assignment Logic (Causality) |
| Py-2 | 8.52 | d / s | 1H | Most deshielded; adjacent to ring Nitrogen.[1] |
| Py-6 | 8.48 | dd | 1H | Deshielded by ring N, couples with Py-5.[1] |
| Py-4 | 7.65 | dt | 1H | Para to ring N; shows coupling to Py-5 and Py-2/6.[1] |
| Py-5 | 7.24 | dd | 1H | Most shielded aromatic; meta to ring N. |
| Bridge | 3.48 | s | 2H | Critical diagnostic. Connects the two rings.[1] |
| Pip-2,6 | 2.85 | m | 2H | Equatorial protons near piperidine Nitrogen.[1] |
| Pip-4 | 2.68 | m | 1H | Methine proton at the amine attachment point.[1] |
| Pip-2,6 | 2.05 | td | 2H | Axial protons near piperidine Nitrogen.[1] |
| Pip-3,5 | 1.80 | m | 2H | Equatorial protons beta to Nitrogen.[1] |
| Pip-3,5 | 1.45 | m | 2H | Axial protons beta to Nitrogen.[1] |
| NH2 | 1.4 - 1.8 | br s | 2H | Exchangeable.[1] Disappears with |
Self-Validating Check: The integration of the Bridge singlet (3.48 ppm) must be exactly 2:1 relative to the Py-2 proton .[1] If this ratio is skewed, you likely have the bis-alkylated impurity (which would show two bridge signals or a different ratio).[1]
C NMR Verification (100 MHz,
)
Expect 11 distinct carbon signals (unless symmetry in the piperidine ring simplifies the aliphatic region).
-
Pyridine Region (148 - 123 ppm): 5 signals. C-2 and C-6 are most downfield (~150 ppm and ~148 ppm).[1]
-
Bridge Carbon (~60 ppm): A distinct peak separating the aromatic and aliphatic regions.
-
Piperidine C-2,6 (~52 ppm): Intense signal (2 carbons).[1]
-
Piperidine C-4 (~48 ppm): Attached to the amine.[1]
-
Piperidine C-3,5 (~35 ppm): Most shielded ring carbons.[1]
Phase 3: Infrared Spectroscopy (IR)[1]
While less structural than NMR, IR provides a quick "fingerprint" for functional group verification.
-
3350 - 3250 cm
: Primary amine N-H stretching (look for a weak doublet).[1] -
2950 - 2800 cm
: C-H stretching (Aliphatic piperidine).[1] -
1590, 1575 cm
: Pyridine ring breathing modes (Diagnostic for 3-substituted pyridines).
Experimental Protocol: Purity Determination
To ensure the compound is suitable for biological assays (e.g., kinase inhibition), a specific HPLC protocol is required to separate the polar primary amine from potential dimers.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).[1]
Interpretation: The target amine will elute early (more polar) compared to the bis-alkylated dimer (more lipophilic, elutes later).[1]
References
-
ChemicalBook. (2023). 1H NMR Spectrum of Pyridine and Derivatives.Link[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24851715: 4-Amino-1-benzylpiperidine (Analogous Fragmentation Data).[1]Link[1]
-
Sigma-Aldrich. (2023).[1][2] Product Specification: 4-Amino-1-benzylpiperidine.[1][2]Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] (Fundamental Synthesis Route).[1][4] Link[1]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General Reference for Shift Prediction).
Sources
- 1. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
